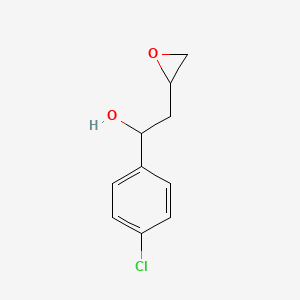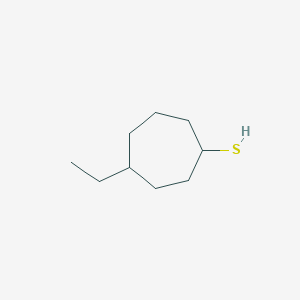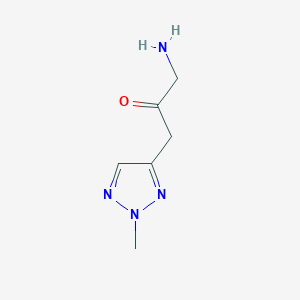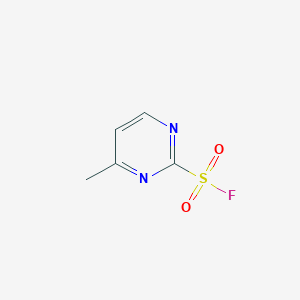![molecular formula C12H24N2 B13159490 3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
3-Isopropyl-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3,9-diazaspiro[5.5]undecane typically involves multiple steps. One common method includes the reaction of a compound with cyanoacetate under the influence of ammonia and a catalyst to form an intermediate, which is then hydrolyzed and subjected to ring-closing reactions . The final step often involves reduction to obtain the desired spirocyclic structure. The reaction conditions are generally mild, making this method suitable for industrial production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and efficiency, with careful control of reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of nitrogen atoms and the spirocyclic structure, which provides multiple reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions are typically mild to moderate, ensuring the stability of the spirocyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-Isopropyl-3,9-diazaspiro[5.5]undecane has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-Isopropyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as γ-aminobutyric acid type A receptors . The compound acts as an antagonist, binding to these receptors and inhibiting their activity. This interaction can modulate various physiological processes, including neurotransmission and immune responses .
Comparison with Similar Compounds
3-Isopropyl-3,9-diazaspiro[5.5]undecane can be compared to other spirocyclic compounds, such as 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes .
List of Similar Compounds
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 3,9-Diazaspiro[5.5]undecane derivatives
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-propan-2-yl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H24N2/c1-11(2)14-9-5-12(6-10-14)3-7-13-8-4-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
XWAUDTKTXKMUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(CCNCC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


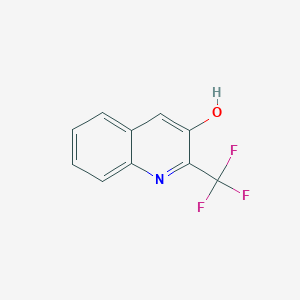
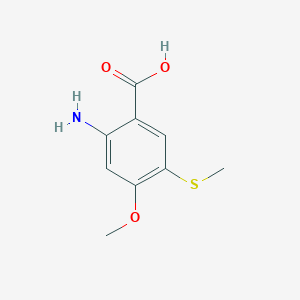

![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
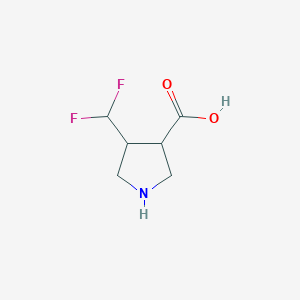
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)
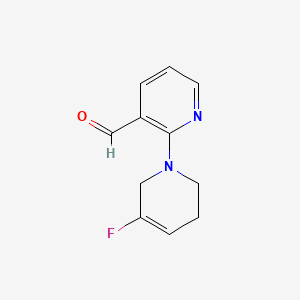
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)

